molecular formula C7H3ClF3NO4 B12086794 5-Chloro-2-nitro-4-(trifluoromethoxy)phenol

5-Chloro-2-nitro-4-(trifluoromethoxy)phenol

Katalognummer: B12086794
Molekulargewicht: 257.55 g/mol
InChI-Schlüssel: WTJDWXCXLYMBJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-2-nitro-4-(trifluoromethoxy)phenol is a chemical compound with the molecular formula C7H3ClF3NO4 It is known for its unique structural features, which include a chloro group, a nitro group, and a trifluoromethoxy group attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-nitro-4-(trifluoromethoxy)phenol typically involves multiple steps. One common method starts with the nitration of 4-chloro-2-(trifluoromethoxy)phenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenol ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-nitro-4-(trifluoromethoxy)phenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The phenol group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents (e.g., ethanol), and bases (e.g., sodium hydroxide).

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: 5-Chloro-2-amino-4-(trifluoromethoxy)phenol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinone derivatives of the phenol ring.

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-nitro-4-(trifluoromethoxy)phenol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 5-Chloro-2-nitro-4-(trifluoromethoxy)phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability, influencing its distribution and activity within biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Chloro-2-nitro-4-(trifluoromethoxy)aniline
  • 3-Chloro-6-nitro-4-(trifluoromethoxy)aniline
  • 4-Amino-2-chloro-5-nitro-alpha,alpha,alpha-trifluoroanisole

Uniqueness

5-Chloro-2-nitro-4-(trifluoromethoxy)phenol is unique due to the presence of both a nitro group and a trifluoromethoxy group on the phenol ring. This combination of functional groups imparts distinctive chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C7H3ClF3NO4

Molekulargewicht

257.55 g/mol

IUPAC-Name

5-chloro-2-nitro-4-(trifluoromethoxy)phenol

InChI

InChI=1S/C7H3ClF3NO4/c8-3-1-5(13)4(12(14)15)2-6(3)16-7(9,10)11/h1-2,13H

InChI-Schlüssel

WTJDWXCXLYMBJY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1OC(F)(F)F)Cl)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.